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molecular formula C11H10BrN3OS B8814591 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide

2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide

Cat. No. B8814591
M. Wt: 312.19 g/mol
InChI Key: METLDSYYZSNANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236835B2

Procedure details

To a solution of 2-bromo-4-methylthiazole-5-carboxylic acid (2.25 g, 10.0 mmol) and 4-methylmorpholine (1.25 g, 11.0 mmol) in anhydrous dichloromethane (80 mL) was added isobutylchloroformate (1.33 mL, 10.0 mmol) dropwise at 0° C. After stirring at ambient temperature for 2 hours, the reaction mixture was cooled to 0° C. and pyridin-3-ylmethanamine (1.23 g, 12.0 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 4 hours, diluted with ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate) to afford the title compound as a yellow solid (1.78 g, 56%): 1H NMR (300 MHz, CDCl3) δ 8.51 (d, J=2.5 Hz, 2H), 7.67 (td, J=7.8, 1.9 Hz, 1H), 7.29-7.26 (m, 1H), 6.36 (br s, 1H), 4.56 (d, J=5.9 Hz, 2H), 2.63 (s, 3H); MS (ES+) m/z 312.1 (M+1), 314.1 (M+1).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[N:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH2:32][NH2:33])[CH:27]=1>ClCCl.C(OCC)(=O)C>[Br:1][C:2]1[S:3][C:4]([C:8]([NH:33][CH2:32][C:28]2[CH:27]=[N:26][CH:31]=[CH:30][CH:29]=2)=[O:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(=O)O
Name
Quantity
1.25 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1.33 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)C(=O)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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